molecular formula C12H7Br4O5P B1198631 Bromophenophos CAS No. 23015-40-9

Bromophenophos

Cat. No.: B1198631
CAS No.: 23015-40-9
M. Wt: 581.77 g/mol
InChI Key: GGGATFRVOBEKQO-UHFFFAOYSA-N
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Description

Bromophenophos (IUPAC name: 3,3',5,5'-tetrabromo-2,2'-biphenyldiol monophosphate) is an organophosphate anthelmintic primarily used to treat fascioliasis (liver fluke infections) in livestock. Its chemical formula is C₁₂H₉Br₄O₅P, with a molecular weight of 581.77 g/mol . Structurally, it contains four bromine atoms attached to a biphenyl backbone and a phosphate ester group, contributing to its bioactivity and environmental persistence . This compound acts as an uncoupler of oxidative phosphorylation, disrupting energy production in parasites .

Properties

CAS No.

23015-40-9

Molecular Formula

C12H7Br4O5P

Molecular Weight

581.77 g/mol

IUPAC Name

[3,5-dibromo-2-(2,4-dibromo-6-hydroxyphenyl)phenyl] dihydrogen phosphate

InChI

InChI=1S/C12H7Br4O5P/c13-5-1-7(15)11(9(17)3-5)12-8(16)2-6(14)4-10(12)21-22(18,19)20/h1-4,17H,(H2,18,19,20)

InChI Key

GGGATFRVOBEKQO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)C2=C(C=C(C=C2Br)Br)OP(=O)(O)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1O)C2=C(C=C(C=C2Br)Br)OP(=O)(O)O)Br)Br

Other CAS No.

23015-40-9

Synonyms

3,3',5,5'-tetrabromo-2,2'-biphenyldiol mono(dihydrogen phosphate)
4,4',6,6'-tetrabromo-3,3'-biphenyldiol-2-dihydrogen phosphate
Acedist
bromofenofos
bromophenophos
bromphenophos

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Bromophenophos belongs to a class of halogenated organophosphates. Key structural analogs and functionally similar compounds include niclofolan, nitroxynil, hexachlorophene, and bithionol.

Table 1: Chemical Properties of this compound and Comparators

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Log P<sup>a</sup> Water Solubility (mg/mL)
This compound C₁₂H₉Br₄O₅P 581.77 Bromine, Phosphate ester 4.2 0.01
Niclofolan C₁₂H₆Cl₂N₂O₆ 345.09 Nitro, Chlorine 3.8 0.05
Nitroxynil C₇H₃IN₂O₃ 290.01 Iodo, Nitro, Cyano 2.5 0.12
Hexachlorophene C₁₃H₆Cl₆O₂ 406.91 Chlorine, Phenol 5.6 0.001
Bithionol C₁₂H₆Cl₄O₂S 356.06 Sulfur, Chlorine 4.9 0.08

<sup>a</sup> Predicted octanol-water partition coefficient.

Mechanism of Action and Potency

All these compounds disrupt mitochondrial ATP synthesis by uncoupling oxidative phosphorylation. However, their potency varies:

Table 2: Relative Potency in Inducing ATP-ase Activity (Rat Liver Mitochondria)

Compound Effective Concentration (µM) Relative Potency vs. DNP<sup>b</sup>
This compound >140 0.5x
Niclofolan 50 1.0x
Nitroxynil 55 1.0x
Hexachlorophene 75 0.8x
Bithionol 100 0.6x

<sup>b</sup> 2,4-Dinitrophenol (DNP) is a reference uncoupler. This compound requires higher concentrations to achieve similar effects, indicating lower intrinsic activity .

Toxicity Profiles

Table 3: Acute Toxicity Data (LD₅₀, mg/kg)

Compound Oral (Rat) Dermal (Rabbit) Carcinogenicity
This compound 250 500 Tumorigenic (EPA)
Niclofolan 120 300 Not reported
Nitroxynil 150 450 Not reported
Hexachlorophene 56 200 Neurotoxic
Bithionol 300 600 Not reported

Environmental and Regulatory Considerations

  • Persistence: this compound's bromine atoms confer environmental stability, leading to residues in milk up to 24 ng/mL even post-treatment .
  • Regulatory Status: Withdrawal periods for this compound are often inadequately enforced, resulting in detectable residues in dairy products . In contrast, nitroxynil and niclofolan have stricter withdrawal guidelines due to higher potency and lower residue risks .

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